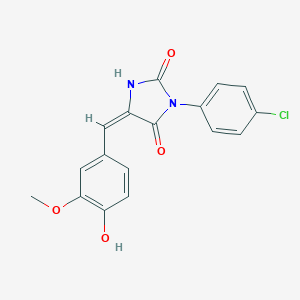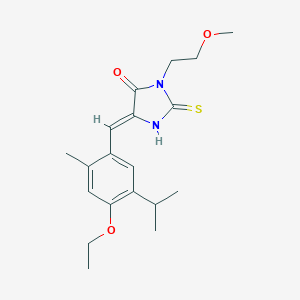
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione, also known as CHIM, is a synthetic compound with potential therapeutic applications. CHIM is a member of the imidazolidine-2,4-dione family of compounds and has been the subject of extensive scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione can reduce inflammation by inhibiting the production of inflammatory cytokines. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation of using (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for research on (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione. One area of research could be to further investigate its potential as a chemotherapeutic agent. Another area of research could be to investigate its potential as an anti-inflammatory agent for the treatment of conditions such as arthritis. Additionally, more research could be done to better understand the mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione and how it interacts with other proteins and enzymes in the body.
Méthodes De Synthèse
The synthesis of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione involves the reaction of 4-chloroaniline, 4-hydroxy-3-methoxybenzaldehyde, and glycine in the presence of acetic acid and glacial acetic acid. The resulting product is then purified using column chromatography to obtain pure (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione.
Applications De Recherche Scientifique
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent.
Propriétés
Nom du produit |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H13ClN2O4 |
Poids moléculaire |
344.7 g/mol |
Nom IUPAC |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)20(17(23)19-13)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,23)/b13-8+ |
Clé InChI |
QXTHVYDOIWJAQC-MDWZMJQESA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305630.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)